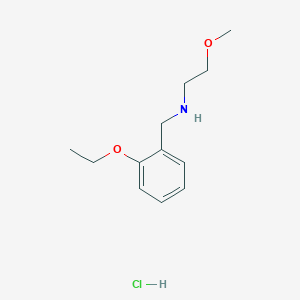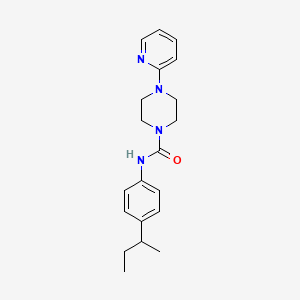![molecular formula C22H24N4O2 B5343211 {4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol](/img/structure/B5343211.png)
{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol, also known as BTBPM, is a chemical compound that has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of {4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells, pathogens, and neurons. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are overexpressed in cancer cells. This compound has also been found to inhibit the activity of protein kinases such as PI3K/Akt and MAPK/ERK, which are involved in cell survival and proliferation. In addition, this compound has been found to modulate the activity of ion channels and receptors that are involved in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects such as inducing apoptosis, reducing oxidative stress and inflammation, and modulating neuronal signaling and synaptic plasticity. This compound has been found to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis and inhibiting the anti-apoptotic proteins such as Bcl-2. This compound has also been found to reduce oxidative stress and inflammation by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to modulate neuronal signaling and synaptic plasticity by regulating the activity of ion channels and receptors such as NMDA and AMPA receptors.
実験室実験の利点と制限
{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol has several advantages for lab experiments such as its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also some limitations such as its poor solubility in water and its instability in acidic conditions.
将来の方向性
There are several future directions for the research on {4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol such as developing novel analogs with improved pharmacokinetic properties, studying its potential as a combination therapy with other anticancer drugs, and investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the development of targeted drug delivery systems for this compound could improve its efficacy and reduce its toxicity.
合成法
The synthesis of {4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol involves the reaction of 4-benzylpiperidine with 2-(1H-1,2,4-triazol-3-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is then followed by reduction of the resulting intermediate with sodium borohydride to obtain this compound.
科学的研究の応用
{4-benzyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl}methanol has been studied for its potential therapeutic applications in various scientific research fields such as cancer, neurological disorders, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In neurological disorders, this compound has been studied for its potential as a neuroprotective agent by reducing oxidative stress and inflammation. In infectious diseases, this compound has been found to inhibit the growth of various pathogens such as bacteria and fungi.
特性
IUPAC Name |
[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]-[2-(1H-1,2,4-triazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-15-22(14-17-6-2-1-3-7-17)10-12-26(13-11-22)21(28)19-9-5-4-8-18(19)20-23-16-24-25-20/h1-9,16,27H,10-15H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSNTECSWSXPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)CO)C(=O)C3=CC=CC=C3C4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S*,2R*)-2-aminocyclobutyl]-1H-indazole-3-carboxamide](/img/structure/B5343130.png)

![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5343152.png)
![4-bromo-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5343154.png)
![(3S*,4R*)-1-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5343159.png)
![8-{[5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-isoxazolyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5343168.png)
![6-(3-methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5343171.png)
![1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine](/img/structure/B5343177.png)

![6-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-chlorobenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343183.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5343188.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5343203.png)
![4-furo[3,2-c]pyridin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5343205.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343209.png)